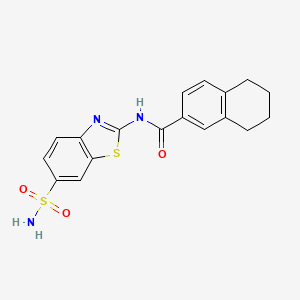

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a structurally complex small molecule featuring a benzothiazole core substituted with a sulfamoyl group at the 6-position and linked to a tetrahydronaphthalene carboxamide moiety. The benzothiazole scaffold is well-documented in medicinal chemistry for its bioactivity, particularly in targeting enzymes and receptors.

Properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c19-26(23,24)14-7-8-15-16(10-14)25-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H2,19,23,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBUYDSJNWDEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

- 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (or its activated derivative).

- 6-Sulfamoyl-1,3-benzothiazol-2-amine .

The amide bond formation between these subunits represents the final coupling step. Below, we dissect the synthesis of each fragment and their subsequent conjugation.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid

Bromination of Naphthalene Diol Precursors

The tetrahydronaphthalene core is derived from naphthalene diol derivatives. As demonstrated in the bromination of 2,6-dihydroxynaphthalene (Search Result), N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–60°C achieves regioselective bromination with yields exceeding 90%. For the target compound, bromination at positions 1 and 5 (relative to the diol groups) facilitates subsequent hydrogenation to yield the tetrahydronaphthalene skeleton.

Example Protocol:

Catalytic Hydrogenation

The brominated intermediate undergoes catalytic hydrogenation using Pd/C or Raney Ni in ethanol or acetic acid to saturate the naphthalene ring. This step typically proceeds at 50–100°C under 3–5 bar H₂ pressure, yielding 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid after hydrolysis of the ester group.

Synthesis of 6-Sulfamoyl-1,3-Benzothiazol-2-Amine

Amide Bond Formation: Final Coupling Step

Activation of Carboxylic Acid

The tetrahydronaphthalene-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with isobutyl chloroformate . Alternatively, coupling agents like HATU or EDCl facilitate direct amidation.

Reaction Optimization and Impurity Control

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anti-cancer agent. Its ability to inhibit specific enzymes makes it a potential candidate for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its target enzymes, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole and Carboxamide Motifs

Several compounds share structural similarities with the target molecule, differing in substituents or core modifications:

Key Observations :

- Substituent Effects : The sulfamoyl group in the target compound may confer higher aqueous solubility compared to trifluoromethyl or methoxy groups in analogs . However, electron-withdrawing groups (e.g., -CF₃) in analogs enhance metabolic stability .

- Core Modifications : Replacement of benzothiazole with azabicyclo or quinuclidine moieties alters toxicity profiles. For example, the quinuclidine analog exhibits acute oral toxicity (H302) and respiratory irritation , whereas benzothiazole derivatives generally show lower acute toxicity.

- Biological Activity : Carboxamide-linked tetralin/benzothiazole hybrids (e.g., Comp-5) may target CNS receptors, while succinamic acid derivatives demonstrate antibacterial effects .

Data Gaps and Research Needs

- No direct data on the target compound’s enzyme inhibition potency or ADME properties exist in the provided evidence.

- Comparative studies with trifluoromethylbenzothiazole analogs (e.g., from EP3348550A1) could clarify substituent effects on target binding .

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a tetrahydronaphthalene structure via a carboxamide group. The sulfamoyl group enhances its solubility and biological activity. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide.

- Introduction of the Sulfamoyl Group : Reaction with sulfamoyl chloride under basic conditions.

- Coupling with Tetrahydronaphthalene : The final step involves forming the carboxamide linkage using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antimicrobial Properties

Compounds containing benzothiazole and sulfonamide groups are known for their antimicrobial properties. N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has demonstrated significant activity against various pathogens:

- Mycobacterium tuberculosis : Similar compounds have shown notable inhibition against this bacterium, suggesting potential anti-tubercular activity for this compound .

- Other Microorganisms : Preliminary studies indicate effectiveness against a range of gram-positive and gram-negative bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its structural features allow it to interact with specific molecular targets involved in cancer cell proliferation:

- Mechanism of Action : The sulfamoyl group can form hydrogen bonds with active sites of enzymes involved in tumor growth, while the benzothiazole rings may interact with hydrophobic pockets in proteins .

Table 1 summarizes the biological activities observed in various studies:

| Activity | Target Pathogen/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Significant inhibition observed |

| Cytotoxicity | MCF-7 (breast cancer cell line) | IC50 values < 10 µM in some analogs |

| Enzyme Inhibition | Various kinases and receptors | Competitive inhibition reported |

Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of benzothiazole and their antimicrobial efficacy against Mycobacterium tuberculosis. N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide was included among the tested compounds. Results indicated that it exhibited comparable activity to established drugs in vitro.

Study 2: Anticancer Activity

In a recent investigation on breast cancer cell lines (MCF-7 and MDA-MB-468), compounds structurally similar to N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide were assessed for their cytotoxic effects. The study found that certain derivatives had IC50 values significantly lower than 10 µM against MDA-MB-468 cells, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfamoylation of benzothiazole intermediates and coupling with tetrahydronaphthalene-carboxamide precursors. Key considerations include:

- Solvent selection : Acetonitrile or ethanol (reflux conditions) for cyclization steps, as demonstrated in analogous benzothiazole syntheses .

- Reaction time : Short reflux durations (1–3 minutes) to minimize side reactions, as seen in thiadiazole derivative syntheses .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane systems) for isolating carboxamide derivatives with >45% yields .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding motifs (e.g., benzothiazole NH and sulfamoyl groups) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry, leveraging high-resolution data .

- Mass spectrometry : High-resolution MS (FABMS or ESI-MS) to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 157–159°C for related carboxamides) and thermal decomposition profiles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .

- Dose-response analysis : Perform IC₅₀ determinations across ≥3 independent experiments to account for variability in enzyme inhibition assays .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in published IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs), focusing on sulfamoyl and benzothiazole moieties as pharmacophores .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysines) .

Q. What experimental designs improve the pharmacokinetic profiling of this compound?

- Methodological Answer :

- ADME assays :

- Permeability : Caco-2 cell monolayers to predict intestinal absorption .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Protein binding : Equilibrium dialysis to measure % bound to serum albumin .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Process optimization : Use flow chemistry for sulfamoylation steps to enhance reproducibility and reduce byproducts .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Probit analysis : Fit dose-response curves to estimate LD₅₀ values in acute toxicity studies .

- Benchmark dose modeling : Use EPA BMDS software for threshold determination in chronic exposure scenarios .

Q. How to validate the compound’s selectivity across related biological targets?

- Methodological Answer :

- Panel screening : Test against ≥10 homologous targets (e.g., kinase family members) using radioligand binding assays .

- Selectivity index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target); prioritize compounds with SI > 100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.